molecular formula C18H19N3O5S B2638853 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-06-3

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2638853
CAS No.: 1040636-06-3
M. Wt: 389.43
InChI Key: LUEKQBNFAWVFCU-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(5-methylfuran-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-4-5-15(26-10)14-8-13(18(22)25-3)16-11(2)20-21(17(16)19-14)12-6-7-27(23,24)9-12/h4-5,8,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEKQBNFAWVFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its role as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are important in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O4SC_{24}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 468.57 g/mol. The unique structure includes several functional groups that enhance its chemical reactivity and biological properties, such as:

  • Pyrazolo[3,4-b]pyridine core : A key feature that contributes to its pharmacological activity.
  • Dioxidotetrahydrothiophene moiety : Enhances lipophilicity and metabolic stability.
  • 5-Methylfuran group : Potentially influences interactions with biological targets.

Activation of GIRK Channels

Research indicates that this compound acts as an effective activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The modulation of these channels has implications for treating neurological disorders such as epilepsy and anxiety .

Structure-Activity Relationship (SAR)

Studies have demonstrated that the structural characteristics of this compound significantly influence its biological activity. For instance:

  • Steric bulkiness : Variations in substituents on the pyrazolo[3,4-b]pyridine ring affect GIRK channel activation potency.
  • Hydrophobic interactions : The positioning of hydrophobic tail groups can enhance efficacy .

Study 1: GIRK Channel Activation

A study evaluated the potency of various derivatives of pyrazolo[3,4-b]pyridine compounds in activating GIRK channels. This compound was among the most effective compounds tested, demonstrating significant activation compared to standard compounds .

Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of this compound in liver microsomes. The presence of the dioxidotetrahydrothiophene moiety was found to impart significant stability, making it a favorable candidate for further pharmacological development .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Study 1GIRK Channel ActivationEffective activator; significant potential for treating neurological disorders .
Study 2Metabolic StabilityEnhanced stability due to dioxidotetrahydrothiophene moiety; promising for drug development .

Scientific Research Applications

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Modulation

One of the primary applications of this compound is as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . This mechanism is crucial in modulating neuronal activity, making it a candidate for treating neurological disorders such as epilepsy and anxiety . The ability to influence GIRK channels suggests potential therapeutic roles in managing conditions characterized by hyperexcitability of neurons.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps optimized for efficiency and yield, allowing for sufficient quantities for biological testing . Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and reducing side effects. For instance, modifications to the functional groups can significantly impact the compound's biological activity and metabolic stability.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of similar pyrazolo[3,4-b]pyridine derivatives, compounds were tested for their ability to modulate neuronal excitability through GIRK channels. Results indicated that certain modifications led to increased potency and selectivity towards GIRK channels, suggesting that methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate could be further optimized for therapeutic use in anxiety disorders .

Case Study 2: Anticancer Activity Assessment

Another relevant study involved assessing the anticancer properties of structurally related compounds targeting FGFRs. These compounds demonstrated significant inhibition of cancer cell proliferation and migration in vitro. Given the structural similarities with this compound, similar evaluations could reveal its potential as an anticancer agent .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carbaldehydes can serve as precursors, reacting with hydrazine derivatives under acidic conditions to form fused heterocycles. A multi-step approach involving Biginelli-like reactions (as seen in thiourea-based cyclizations) or palladium-catalyzed reductive cyclizations may also be employed, particularly for introducing substituents like the 5-methylfuran-2-yl group .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • NMR : Focus on resolving coupling patterns in the pyrazole and pyridine regions (e.g., δ 6.6–8.6 ppm for aromatic protons). The tetrahydrothiophene-dioxide moiety will show distinct deshielded protons near δ 3.0–4.0 ppm.
  • IR : Confirm the ester carbonyl stretch (~1700 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹).
  • MS : High-resolution ESI-MS can validate the molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of the methyl ester group (-60 Da) .

Q. What are the solubility challenges for this compound in common solvents, and how can they be addressed?

The compound’s polar sulfone and ester groups may limit solubility in non-polar solvents. Co-solvent systems (e.g., DMSO:water mixtures) or derivatization (e.g., converting the ester to a carboxylic acid) can enhance solubility for biological assays. Pre-formulation studies using Hansen solubility parameters are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the introduction of the 5-methylfuran-2-yl group?

Competitive side reactions (e.g., furan ring opening) may occur under acidic or high-temperature conditions. Controlled Suzuki-Miyaura coupling with a 5-methylfuran-2-yl boronic ester, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 60–80°C, minimizes decomposition. Monitoring via TLC or LC-MS at intermediate steps is critical .

Q. What mechanistic insights explain the regioselectivity of the pyrazolo[3,4-b]pyridine formation?

Regioselectivity is governed by electronic and steric factors. The pyridine nitrogen directs cyclization to the [3,4-b] position, while bulky substituents (e.g., tetrahydrothiophene-dioxide) at the 1-position hinder alternative pathways. Computational studies (DFT) on electron density distribution can further validate this .

Q. How do structural modifications (e.g., replacing the methyl ester with a carboxylic acid) impact bioactivity?

Converting the ester to a carboxylic acid improves hydrophilicity and binding to polar targets (e.g., kinases). Comparative SAR studies using analogs like ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate show enhanced inhibitory activity against enzymes requiring ionic interactions .

Data Contradiction and Resolution

Q. Discrepancies in reported synthetic yields for similar pyrazolo[3,4-b]pyridines: How to troubleshoot?

Yield variations often stem from impurities in starting materials (e.g., hydrazine hydrate) or inconsistent reaction scales. Reproducibility can be improved by:

  • Purifying intermediates via column chromatography (silica gel, EtOAc/hexane).
  • Standardizing solvent-drying protocols (e.g., molecular sieves for THF).
  • Using inert atmospheres to prevent oxidation of sulfur-containing moieties .

Q. Conflicting solubility data in DMSO versus aqueous buffers: Which protocol is reliable?

Solubility discrepancies arise from compound aggregation or pH-dependent ionization. Conduct dynamic light scattering (DLS) to detect aggregates and measure solubility at physiological pH (7.4) using UV-Vis spectroscopy. For example, methyl pyrazolo[1,5-a]pyridine-5-carboxylate analogs show 10× higher solubility in DMSO than PBS, necessitating vehicle controls in assays .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

StepReaction TypeConditionsYield (%)Ref.
1Biginelli cyclizationEthanol, HCl, 80°C45–60
2Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 70°C70–85
3Sulfone oxidationH₂O₂, AcOH, 50°C>90

Table 2. Spectroscopic Data for Key Protons (400 MHz, DMSO-d₆)

Protonδ (ppm)MultiplicityAssignment
H-3 (pyrazole)6.72sC3-methyl adjacent
H-6 (furan)7.15d (J = 3.2 Hz)5-methylfuran-2-yl
H-1 (tetrahydrothiophene)3.88mSulfone ring

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